molecular formula C27H30ClN3O6 B122961 Barnidipine hydrochloride CAS No. 104757-53-1

Barnidipine hydrochloride

Cat. No. B122961
M. Wt: 528 g/mol
InChI Key: XEMPUKIZUCIZEY-YSCHMLPRSA-N
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Description

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker that is primarily used for the treatment of hypertension. It is known for its long-term effects and is considered a potent antihypertensive drug. The pharmacological profile of barnidipine includes high affinity for L-type calcium channels, which contributes to its vasoselective properties and lack of negative inotropic activity. This means that while it is effective in dilating blood vessels to lower blood pressure, it does not significantly affect the contractility of the heart .

Synthesis Analysis

The synthesis of barnidipine hydrochloride involves several steps, starting with the preparation of a key intermediate, 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate. This intermediate is then esterified with (S)-N-benzyl-3-hydroxy-pyrrolidine. A resolution step using quinidine as the resolution agent is employed to obtain the (R)-enantiomer, which is crucial for the drug's activity. The final product, barnidipine hydrochloride, is synthesized with a total yield of 12.7% and confirmed by various spectroscopic methods .

Molecular Structure Analysis

Barnidipine hydrochloride's molecular structure is characterized by a dihydropyridine core with a benzyl-pyrrolidinyl ester side chain and a m-nitrophenyl group. The drug exists as a single optical isomer, which is important for its pharmacological activity. The stereochemistry of barnidipine is critical, as it influences the drug's binding to calcium channels .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of barnidipine hydrochloride are extensive and primarily take place in the liver, catalyzed by cytochrome P450 enzymes. The main metabolic pathways include hydrolysis of the benzyl-pyrrolidinyl ester, N-debenzylation, and oxidation of the dihydropyridine ring to a pyridine ring. These reactions lead to various metabolites, which are then further conjugated with glucuronic acid or excreted .

Physical and Chemical Properties Analysis

Barnidipine hydrochloride exhibits a bi-exponential decline in plasma concentrations after intravenous dosing, with terminal half-lives of 0.6 hours in rats and 4.1 hours in dogs. The drug's bioavailability is relatively low, indicating significant first-pass metabolism. The pharmacokinetics of barnidipine hydrochloride show rapid peaking of plasma concentrations after oral dosing, with non-linear increases in Cmax and AUC with increasing doses. The sustained release formulation of the drug has been shown to have comparable bioavailability to the normal formulation, suggesting that the absorption is slightly reduced but overall effective .

Relevant Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of barnidipine hydrochloride in different populations. For instance, a study on Korean patients with renal parenchymal hypertension showed that barnidipine effectively reduced systemic hypertension and was well tolerated . Another study assessed the 24-hour antihypertensive effects of barnidipine, demonstrating its ability to maintain blood pressure control throughout the day without causing excessive hypotensive effects . Additionally, barnidipine's effects on renal microcirculation were investigated in a pilot study using a rat model, which indicated that the drug could dilate renal arterioles and increase glomerular blood flow .

Scientific Research Applications

Synthesis and Characterization in Drug Manufacturing

Barnidipine hydrochloride, a dihydropyridine calcium channel blocker, plays a crucial role in hypertension treatment. A key aspect of its manufacturing involves the synthesis and characterization of its impurities. Cheng et al. (2014) identified and synthesized four barnidipine impurities during its process development, highlighting the importance of quality control in drug production (Cheng et al., 2014).

Renal Microcirculation Effects

Barnidipine hydrochloride's impact on renal microcirculation was studied by Kimura et al. (1998), using a rat model. Their research demonstrated barnidipine's ability to dilate renal arterioles, enhance glomerular blood flow in both normotensive and hypertensive rats, and lower blood pressure (Kimura et al., 1998).

Efficacy in Treating Renal Parenchymal Hypertension

A clinical trial conducted by Park et al. (2000) assessed the efficacy of barnidipine hydrochloride in Korean patients with renal parenchymal hypertension. The study confirmed barnidipine's effectiveness in reducing systemic hypertension and its tolerability (Park et al., 2000).

Effects on Blood Pressure and Cardiac Function

Kuwajima and Abe (2002) studied barnidipine's effects on ambulatory blood pressure, finding it to have antihypertensive effects maintained over 24 hours without causing excessive hypotension, thus making it a safe antihypertensive agent (Kuwajima & Abe, 2002).

Impact on Platelet-Derived Growth Factor and Protein Excretion

Hashimoto et al. (1999) discovered that barnidipine treatment reduced platelet-derived growth factor B-chain mRNA in glomeruli and urinary protein excretion in spontaneously hypertensive rats. This study suggests a potential therapeutic application in managing hypertension-related renal damage (Hashimoto et al., 1999).

Natriuretic Effect in Hypertension

Ohya et al. (2000) explored barnidipine's natriuretic effect, observing its ability to increase urinary sodium excretion in patients with essential hypertension, contributing to its antihypertensive effect (Ohya et al., 2000).

Treatment in Elderly Patients with Hypertension

A study comparing the efficacy and safety of barnidipine and hydrochlorothiazide in treating elderly patients with hypertension highlighted barnidipine's effectiveness and tolerability in this patient group (Otterstad & Ruilope, 2000).

Electrochemical Properties

The electrochemical properties of barnidipine HCI were investigated by Takamura et al. (1995), providing insights into its biological activity and contributing to a deeper understanding of this calcium antagonist (Takamura et al., 1995).

Pharmacokinetics and Drug Interactions

Teramura et al. (1995) studied the pharmacokinetics of barnidipine hydrochloride in rats, dogs, and humans, highlighting its rapid plasma peak and low bioavailability due to significant first-pass metabolism (Teramura et al., 1995).

Safety And Hazards

Barnidipine hydrochloride is a dihydropyridine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It has shown equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects . It also demonstrated clinical efficacy which is similar to that of atenolol, enalapril and hydrochlorothiazide . Future studies are needed to determine the clinical relevance .

properties

IUPAC Name

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-YSCHMLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048654
Record name Barnidipine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barnidipine hydrochloride

CAS RN

104757-53-1
Record name Barnidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104757-53-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barnidipine hydrochloride [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barnidipine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride
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Record name BARNIDIPINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
AA Shirkhedkar, SR Chaudhari - Biomedical Chromatography, 2022 - Wiley Online Library
… design and green analytical chemistry approaches is introduced to develop an high‐performance thin‐layer chromatography (HPTLC) approach to quantify barnidipine hydrochloride in …
ZG Cheng, XY Dai, LW Li, Q Wan, X Ma, GY Xiang - Molecules, 2014 - mdpi.com
… pathways of the antihypertensive drug barnidipine hydrochloride. All the impurities were identified… Keeping in mind the regulatory importance of barnidipine hydrochloride impurities, our …
Number of citations: 13 www.mdpi.com
T Teramura, T Watanabe, S Higuchi, K Hashimoto - Xenobiotica, 1995 - Taylor & Francis
… Studies in the rat and dog as well as man given I4C-barnidipine hydrochloride orally have … In this paper, we have examined the pharmacokinetics of barnidipine hydrochloride in the …
Number of citations: 19 www.tandfonline.com
I Kuwajima, K Abe… - Blood pressure …, 2002 - journals.lww.com
The effect of the long acting calcium channel blocker, barnidipine hydrochloride (barnidipine) on 24-h ambulatory blood pressure (ABP) was evaluated in J-MUBA (Japanese …
Number of citations: 16 journals.lww.com
K Kimura, N Suzuki, N Mise, S Oba, K Miyashita… - Current therapeutic …, 1998 - Elsevier
Barnidipine hydrochloride, a dihydropyridine calcium channel blocker, increases both renal blood flow and glomerular filtration while effectively reducing blood pressure. The goal of the …
Number of citations: 10 www.sciencedirect.com
P Buranakitjaroen, B Koanantakul… - Journal of …, 2004 - journals.sagepub.com
… 22Kuwajima I, Abe K for the J-MUBA Study Group: Effects of the long-acting calcium channel blocker barnidipine hydrochloride on 24-h ambulatory blood pressure. Blood Press Monit …
Number of citations: 8 journals.sagepub.com
T TERAMURA*, T Watanabe, S Higuchi… - Xenobiotica, 1997 - Taylor & Francis
1. The metabolism and pharmacokinetics of barnidipine hydrochloride, a 1,4- dihydropyridine calcium antagonist,were evaluated following single oral administration of a sustained …
Number of citations: 11 www.tandfonline.com
WS Huh, YS Kim, JS Han, SG Kim, SB Kim… - Current therapeutic …, 2000 - Elsevier
OBJECTIVE: The goal of this study was to assess the therapeutic efficacy and tolerability of barnidipine hydrochloride in patients with renal parenchymal hypertension. METHODS: The …
Number of citations: 7 www.sciencedirect.com
T Teramura, T Tokunaga, H Matsumoto, T Watanabe… - Xenobiotica, 1996 - Taylor & Francis
… Metabolism of barnidipine hydrochloride … or unlabelled barnidipine hydrochloride was given to the animals at the … of "C-labelled barnidipine hydrochloride and sample collection were …
Number of citations: 6 www.tandfonline.com
G Crippa, D Zabzuni, A Cassi… - European Review for …, 2016 - europeanreview.org
… On top of the previous stable treatment regimen (which excluded calcium-channel blockers), a 10 mg dosing of barnidipine hydrochloride at bedtime was added to all subjects during a …
Number of citations: 5 www.europeanreview.org

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